7-Benzyl-1,3,4,4a,5,6,8,8a-octahydro-1,7-naphthyridin-2-one
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Overview
Description
7-Benzyl-1,3,4,4a,5,6,8,8a-octahydro-1,7-naphthyridin-2-one is a complex organic compound with a unique structure that includes a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-1,3,4,4a,5,6,8,8a-octahydro-1,7-naphthyridin-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions to form the naphthyridine core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce large quantities of the compound while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-1,3,4,4a,5,6,8,8a-octahydro-1,7-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-Benzyl-1,3,4,4a,5,6,8,8a-octahydro-1,7-naphthyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Benzyl-1,3,4,4a,5,6,8,8a-octahydro-1,7-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds with similar naphthyridine cores, such as 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-naphthalene.
Tetramethyl Acetyloctahydronaphthalenes: Compounds like 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethan-1-one.
Uniqueness
7-Benzyl-1,3,4,4a,5,6,8,8a-octahydro-1,7-naphthyridin-2-one is unique due to its specific benzyl substitution and the octahydro-naphthyridine core, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H20N2O |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
7-benzyl-1,3,4,4a,5,6,8,8a-octahydro-1,7-naphthyridin-2-one |
InChI |
InChI=1S/C15H20N2O/c18-15-7-6-13-8-9-17(11-14(13)16-15)10-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,16,18) |
InChI Key |
YYJFKEHRYCGUAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2C1CCN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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